molecular formula C11H14BrNO B2540540 N-(2-(4-Bromophenyl)propan-2-YL)acetamide CAS No. 17818-09-6

N-(2-(4-Bromophenyl)propan-2-YL)acetamide

Cat. No. B2540540
M. Wt: 256.143
InChI Key: LBDKTWCZTVHHFA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US08835472B2

Procedure details

To 21.0 g (97.6 mmol) 2-(4-bromophenyl)-propan-2-ol in 1 L ACN are added 16.1 mL conc. H2SO4 dropwise while keeping the temperature at 20° C. The resulting mixture is stirred at r.t. over night. The solvent is removed in vacuo and the residue is partitioned between water and diethylether. The organic layer is washed with water (2×), sat. aq. NaHCO3 solution (2×) and water again (1×). The solution is dried with MgSO4 and the solvent is removed in vacuo. The crude product is triturated with PE.
Quantity
21 g
Type
reactant
Reaction Step One
Name
Quantity
16.1 mL
Type
reactant
Reaction Step One
Name
Quantity
1 L
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:7]=[CH:6][C:5]([C:8](O)([CH3:10])[CH3:9])=[CH:4][CH:3]=1.[OH:12]S(O)(=O)=O.[C:17](#[N:19])[CH3:18]>>[Br:1][C:2]1[CH:7]=[CH:6][C:5]([C:8]([NH:19][C:17](=[O:12])[CH3:18])([CH3:10])[CH3:9])=[CH:4][CH:3]=1

Inputs

Step One
Name
Quantity
21 g
Type
reactant
Smiles
BrC1=CC=C(C=C1)C(C)(C)O
Name
Quantity
16.1 mL
Type
reactant
Smiles
OS(=O)(=O)O
Name
Quantity
1 L
Type
reactant
Smiles
C(C)#N

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The resulting mixture is stirred at r.t. over night
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
at 20° C
CUSTOM
Type
CUSTOM
Details
The solvent is removed in vacuo
CUSTOM
Type
CUSTOM
Details
the residue is partitioned between water and diethylether
WASH
Type
WASH
Details
The organic layer is washed with water (2×), sat. aq. NaHCO3 solution (2×) and water again (1×)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The solution is dried with MgSO4
CUSTOM
Type
CUSTOM
Details
the solvent is removed in vacuo
CUSTOM
Type
CUSTOM
Details
The crude product is triturated with PE

Outcomes

Product
Name
Type
Smiles
BrC1=CC=C(C=C1)C(C)(C)NC(C)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.